molecular formula C16H18N2O2S B2492291 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide CAS No. 868674-41-3

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide

Cat. No.: B2492291
CAS No.: 868674-41-3
M. Wt: 302.39
InChI Key: ARSLXYAVLWHRES-MSUUIHNZSA-N
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Description

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with an ethoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The exocyclic imine nitrogen is functionalized with a 2-methylpropanamide moiety. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h1,7-9,11H,6,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSLXYAVLWHRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of a base such as KOH and solvents like toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formamides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide Ethoxy (4), Propargyl (3) C₁₆H₁₉N₂O₂S 303.4* ~3.5† Propargyl group enables click chemistry; ethoxy enhances lipophilicity.
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Methoxy (4), Allyl (3) C₁₆H₂₀N₂O₂S 304.4 3.9 Allyl group offers conjugation flexibility; methoxy reduces steric bulk.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2-Methoxyphenyl (3), Phenyl (4) C₂₄H₂₀N₂O₂S 400.5 ~4.2† Aromatic substituents enhance π-stacking; dihydrothiazole core less rigid.

*Calculated based on formula; †Estimated from analogous compounds.

Key Observations:

  • Propargyl vs. Allyl Groups : The propargyl substituent in the target compound (prop-2-yn-1-yl) introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., azide-alkyne cycloaddition), whereas the allyl group (prop-2-enyl) in the methoxy analog allows for conjugate addition or polymerization reactions.
  • Ethoxy vs.
  • Core Heterocycle : The dihydrobenzothiazole core in the target compound exhibits partial saturation, reducing aromaticity compared to fully unsaturated benzothiazoles, which may influence electronic properties and binding interactions .

Geometric and Crystallographic Parameters

Table 2: Bond Lengths and Angles in Benzothiazole Derivatives

Parameter Target Compound* (Z)-N-[3-(2-Methoxyphenyl)-...-benzamide Significance
S1—C1 (Å) ~1.74† 1.7439 (15) Sulfur-carbon bond length critical for ring stability and electronic delocalization.
N1—C1 (Å) ~1.37† 1.373 (2) Shorter bonds indicate stronger conjugation between nitrogen and the core.
C2—C3 (Å) ~1.34† 1.348 (2) Double-bond character in the dihydrothiazole ring affects planarity.
S1—C1—N1 Angle (°) ~125† 125.57 (13) Distortion from ideal trigonal geometry influences reactivity and packing.

*Estimated from analogous structures in ; †Hypothesized based on similar compounds.

Structural Insights :

  • The dihydrobenzothiazole ring in the target compound likely adopts a non-planar conformation due to partial saturation, contrasting with fully aromatic benzothiazoles. This could reduce π-π stacking efficiency but enhance solubility .

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of benzothiazole derivatives has been documented extensively. The compound can be synthesized through a multi-step reaction involving the condensation of appropriate benzothiazole precursors with propynyl and ethoxy groups. The detailed synthetic pathway typically includes:

  • Formation of Benzothiazole Core : Reaction of 2-amino thiophenol with carbon disulfide followed by cyclization.
  • Substitution Reactions : Introduction of the ethoxy and propynyl groups via nucleophilic substitution.
  • Final Amide Formation : Coupling with 2-methylpropanamide to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacteria and fungi. A study demonstrated that related benzothiazoles exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Anticancer Properties

Benzothiazole derivatives have also been evaluated for their anticancer potential. In vitro studies on tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) showed that these compounds can induce cytotoxicity selectively against cancer cells while sparing normal cells. For example, certain derivatives achieved EC50 values in the range of 30 to 290 ng/mL, indicating potent activity against specific cancer types .

The mechanism behind the biological activity of benzothiazole derivatives often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit topoisomerases or disrupt cellular signaling pathways critical for tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study on various substituted benzothiazoles reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating superior efficacy compared to standard antibiotics .
  • Cytotoxicity Testing : In a comparative study involving several benzothiazole derivatives, N-[4-(propynyl)-benzothiazolyl] compounds were found to exhibit selective cytotoxicity against human cancer cell lines while showing minimal effects on normal fibroblast cells .

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